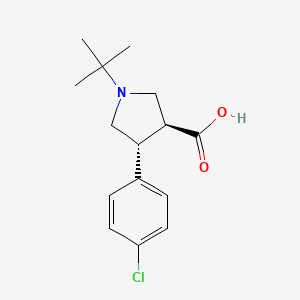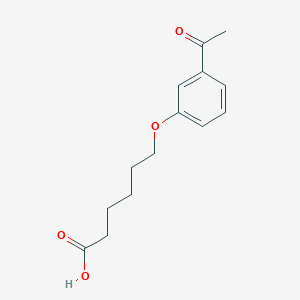![molecular formula C16H19BrFN3O2 B8355171 tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8355171.png)
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core substituted with bromine and fluorine atoms, linked to a pyrrolidine ring through a carboxylate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-5-fluorobenzene-1,2-diamine and (S)-tert-butoxycarbonylpyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in dimethyl sulfoxide (DMSO) as the solvent. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling reagent.
Procedure: The starting materials are dissolved in DMSO, followed by the addition of HATU.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzimidazole ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole ring.
Coupling Reactions: The carboxylate group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The pyrrolidine ring provides additional structural stability and contributes to the overall molecular conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl carbamate group.
4,4’-Difluorobenzophenone: Contains fluorine atoms and a benzophenone core, but lacks the benzimidazole and pyrrolidine components.
Uniqueness
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a benzimidazole core with bromine and fluorine substitutions, linked to a pyrrolidine ring. This unique structure provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler compounds like tert-butyl carbamate and 4,4’-difluorobenzophenone .
Eigenschaften
Molekularformel |
C16H19BrFN3O2 |
|---|---|
Molekulargewicht |
384.24 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(5-bromo-6-fluoro-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrFN3O2/c1-16(2,3)23-15(22)21-6-4-5-13(21)14-19-11-7-9(17)10(18)8-12(11)20-14/h7-8,13H,4-6H2,1-3H3,(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
NYUMMUQRDICKIV-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=CC(=C(C=C3N2)F)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=CC(=C(C=C3N2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-(methylsulfanyl)-5-{[(methylsulfanyl)methoxy]methyl}pyrimidine](/img/structure/B8355106.png)
![tert-butyl 4-[(2S)-3-amino-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B8355112.png)



![2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzoxazol-6-ol](/img/structure/B8355129.png)





![N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine](/img/structure/B8355167.png)

